Product packaging for 1-methyl-5H-pyrido[4,3-b]indole(Cat. No.:CAS No. 147057-12-3)

1-methyl-5H-pyrido[4,3-b]indole

Cat. No.: B184361
CAS No.: 147057-12-3
M. Wt: 182.22 g/mol
InChI Key: LYLAKNJXZFOMHN-UHFFFAOYSA-N
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Description

1-Methyl-5H-pyrido[4,3-b]indole is a fundamental organic compound that serves as a core structural scaffold for a class of potent mutagenic and carcinogenic heterocyclic amines (HCAs). These compounds, such as the well-studied 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), are formed during the pyrolysis of proteins and amino acids, particularly tryptophan, and are identified as food contaminants present in cooked meats . Researchers value this chemical structure for investigating the mechanisms of mutagenesis and carcinogenesis. Studies have shown that related aminoazaarenes can act as initiators in two-stage carcinogenesis models, indicating their role in the early stages of cancer development . The mechanism of action for these compounds is complex; they are known to require metabolic activation to exert their mutagenic effects. Furthermore, some analogs have been demonstrated to intercalate into DNA, inhibiting the binding of DNA repair enzymes like T4 endonuclease V, which can lead to co-mutagenic effects and a reduction in the cell's ability to repair damaged DNA . In laboratory settings, the mutagenic activity of these compounds can be inhibited by biological pigments such as hemin, providing a valuable tool for studying modulation of mutagenicity . This compound is intended for research purposes only, specifically for use in studies focused on genetic toxicology, metabolic activation of procarcinogens, DNA repair, and as a standard in analytical chemistry. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B184361 1-methyl-5H-pyrido[4,3-b]indole CAS No. 147057-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-12-9-4-2-3-5-10(9)14-11(12)6-7-13-8/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLAKNJXZFOMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933022
Record name 1-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147057-12-3
Record name 1-Methyl-5H-pyrido(4,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147057123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Methyl 5h Pyrido 4,3 B Indole and Its Analogs

Established Synthetic Pathways for Pyrido[4,3-b]indoles

Traditional methods for the synthesis of pyrido[4,3-b]indoles have laid the groundwork for the development of more advanced and efficient protocols. These established pathways often involve multi-step sequences and have been refined over the years to improve yields and substrate scope.

Modified Pomeranz-Fritsch Isoquinoline (B145761) Synthesis

A classical approach to constructing the pyridine (B92270) ring of the γ-carboline system is through a modification of the Pomeranz-Fritsch isoquinoline synthesis. sciforum.netsciforum.net This method has been adapted to start from indole (B1671886) precursors, specifically 3-formylindole. sciforum.net

Starting MaterialKey ReagentsConditionsOverall YieldRef
3-FormylindoleAminoacetaldehyde diethyl acetal, NaBH4, TosCl, 6N HCl/dioxaneToluene, ∆; EtOH; Pyridine, RT; Reflux16% sciforum.net

Acid-Catalyzed Cyclization of Indole Precursors

Acid-catalyzed cyclization reactions represent a fundamental and widely studied strategy for the synthesis of carboline frameworks. nih.gov This approach typically involves the intramolecular reaction of an appropriately substituted indole precursor, where an acidic catalyst promotes the formation of the new pyridine ring.

One such method involves the acid-catalyzed cyclization of α-indol-2-ylmethyl TosMIC (tosylmethyl isocyanide) derivatives. nih.gov This strategy has proven to be versatile for the synthesis of various heterocycles, including the carboline alkaloid ingenine B. nih.gov The reaction proceeds through the formation of a carbon-carbon bond via an electrophilic aromatic substitution at the C-3 position of the indole nucleus. nih.gov The efficiency of this cyclization is often dependent on the electronic nature of the substituents on the indole ring, with electron-donating groups generally enhancing the nucleophilicity of the C-3 position and leading to better yields. nih.gov

Iminophosphorane-Mediated Synthesis of Pyridoindole Derivatives

Iminophosphoranes have emerged as valuable reagents in organic synthesis, and their application in the construction of heterocyclic systems has been explored. These compounds, with the general structure R₃P=NR', can be utilized in annulation reactions to form ring systems. google.com The aza-Wittig reaction, a key transformation involving iminophosphoranes, allows for the formation of C=N bonds and subsequent cyclization cascades. sciforum.net While specific examples detailing the synthesis of 1-methyl-5H-pyrido[4,3-b]indole using this method are not extensively documented in the provided context, the general utility of iminophosphorane-mediated reactions in synthesizing fused nitrogen heterocycles suggests its potential applicability. google.comsciforum.net

Novel and Regioselective Synthesis Strategies for Substituted Pyrido[4,3-b]indoles

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for constructing substituted pyrido[4,3-b]indoles. These novel strategies often offer advantages in terms of regioselectivity, operational simplicity, and the ability to introduce a wider range of functional groups.

Utilization of 1-Hydroxyindole Chemistry for γ-Carboline Scaffolds

The chemistry of 1-hydroxyindoles has provided a unique and powerful platform for the synthesis of γ-carboline derivatives. jst.go.jp This approach allows for the preparation of various 3-substituted methyl 5H-pyrido[4,3-b]indole-4-carboxylates and 2-substituted methyl 2,3-dihydro-3-oxo-5H-pyrido[4,3-b]indole-4-carboxylates. jst.go.jp The 1-hydroxy group can act as a directing group and can be involved in various transformations, facilitating the construction of the fused pyridine ring. researchgate.net This methodology has been successfully applied to produce a range of analogs, demonstrating its versatility in generating molecular diversity. jst.go.jp

Cascade Imination-Heterocyclization Reactions for Indolyl-Substituted Derivatives

A noteworthy and efficient one-pot, solvent-free protocol has been developed for the synthesis of highly substituted γ-carbolines. beilstein-journals.orgresearchgate.net This method involves a cascade imination-heterocyclization reaction between 1,5-disubstituted indole-2-carboxaldehyde derivatives and glycine (B1666218) alkyl esters in the presence of an organic base, N,N-diisopropylethylamine (DIPEA). beilstein-journals.orgresearchgate.net

This reaction proceeds through the initial formation of a trans-iminoester, followed by the abstraction of an active methylene (B1212753) proton by DIPEA to generate an enolate ion. This enolate then undergoes a nucleophilic addition with another molecule of the aldehyde. Subsequent intramolecular cyclization via an electrophilic aromatic substitution at the C-3 position of the indole ring and in situ oxidation leads to the formation of the 1-indolyl-3,5,8-substituted γ-carboline products. beilstein-journals.org The reaction is highly regiospecific, exclusively yielding the γ-carboline isomer. beilstein-journals.org

This method has been shown to be effective for indole-2-carbaldehyde derivatives bearing electron-donating substituents at the 1-position, which enhances the nucleophilicity of the indole C-3 position, leading to moderate to good yields. nih.govbeilstein-archives.org For instance, the reaction of 1-methyl-1H-indole-2-carbaldehyde with glycine methyl ester hydrochloride and DIPEA at 120 °C for 6 hours afforded the corresponding γ-carboline in 70% yield. nih.gov

Indole-2-carboxaldehyde ReactantGlycine Ester ReactantBaseConditionsYield (%)Ref
1-Methyl-1H-indole-2-carbaldehyde (1a)Glycine methyl ester HCl salt (2a)DIPEANeat, 120 °C, 6 h70 nih.gov
1-Methyl-5-methoxy-1H-indole-2-carbaldehyde (1e)Glycine methyl ester HCl salt (2a)DIPEANeat, 120 °C72 nih.gov

Green Chemistry Methodologies in Indole and Pyridoindole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole and pyridoindole scaffolds to minimize the use of hazardous substances and reduce environmental impact. nih.gov Traditional methods for indole synthesis often involve toxic solvents, transition-metal catalysts, and generate significant waste. nih.gov Green approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. nih.govresearchgate.net

Key green techniques in indole synthesis include:

Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles with reduced solvent usage. researchgate.netmdpi.com

Use of green solvents: Water and ionic liquids are explored as alternatives to volatile organic compounds. researchgate.netjst.go.jp A catalyst-free multicomponent reaction (MCR) protocol for synthesizing functionalized γ-carbolines in water has been developed, highlighting a green and efficient approach. jst.go.jp

Solvent-free reactions: Mechanochemical grinding and melt methods represent highly efficient and environmentally friendly techniques that eliminate the need for solvents altogether. researchgate.netsioc-journal.cn

Visible light-photocatalysis: An innovative approach for the synthesis of pyrido[1,2-a]indol-6(7H)-ones involves a visible light-photocatalyzed formal (4 + 2) cycloaddition in a microchannel reactor, which proceeds under extremely mild conditions. rsc.org

These methodologies aim to create sustainable and cost-effective synthetic routes to valuable heterocyclic compounds. nih.gov

Design and Synthesis of Chemically Modified Analogs for Specific Research Objectives

The rational design and synthesis of analogs of this compound are driven by the quest for compounds with specific biological activities. Modifications to the core structure can significantly influence the compound's properties.

The introduction of amino substituents, particularly at the 1-position of the pyrido[4,3-b]indole core, has been a key strategy in developing new antineoplastic agents. nih.govacs.org A series of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles have been synthesized as tricyclic analogs of ellipticine (B1684216). nih.govacs.org The synthesis of these compounds often involves multiple steps. nih.gov For instance, 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles with propyl or methyl substituents at the 9- and 7,9-positions were synthesized in 9-10 steps. nih.gov The structure-activity relationship studies revealed that derivatives with a NH(CH2)3N(R)2 side chain (where R is a methyl or ethyl group) at the 1-position, a 4-methyl group, and an 8-hydroxy substituent exhibit potent cytotoxicities. nih.gov

Table 1: Examples of Amino-Substituted Pyrido[4,3-b]indoles

Compound NameSubstituentsReference
1-(3-dimethylaminopropyl)-amino-4,5-dimethyl-8-hydroxy-5H-pyrido[4,3-b]indole1-NH(CH2)3N(CH3)2, 4-CH3, 5-CH3, 8-OH nih.gov
1-amino-4-methyl-5H-pyrido[4,3-b]indole1-NH2, 4-CH3 nih.govacs.org
1-amino-4-methyl-8-hydroxy-5H-pyrido[4,3-b]indole1-NH2, 4-CH3, 8-OH nih.gov

The synthesis of aryl-substituted pyrido[4,3-b]indoles has been explored to develop new classes of compounds with potential therapeutic applications. One approach involves the thermal decomposition of 3-azidomethyl-2-(β-arylvinyl)-1-phenylsulfonyl indole to yield 3-aryl-γ-carbolines. researchgate.net Another strategy focuses on the synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives. nih.gov These compounds were synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov The synthesis of 1-aryl substituted 9H-pyrido[3,4-b]indoles has also been achieved through the cyclization of tryptamine (B22526) with various substituted benzaldehydes. cdnsciencepub.com

Table 2: Examples of Aryl-Substituted Pyrido[4,3-b]indole Derivatives

Compound NameSubstituent at Position 9Yield (%)Reference
9-Phenyl-5H-pyrido[4,3-b]indolePhenyl- nih.gov
9-(4-Fluorophenyl)-5H-pyrido[4,3-b]indole4-Fluorophenyl51 nih.gov
9-(Pyridin-4-yl)-5H-pyrido[4,3-b]indolePyridin-4-yl86 nih.gov
9-(1H-indol-4-yl)-5H-pyrido[4,3-b]indole1H-indol-4-yl93 nih.gov

Yields are as reported in the literature.

The rational design of tricyclic analogs often takes inspiration from naturally occurring alkaloids like ellipticine, which possesses a pyrido[4,3-b]carbazole skeleton. researchgate.net Ellipticine and its derivatives are known for their antitumor properties, primarily through the inhibition of DNA topoisomerase II. researchgate.net The design of simpler, tricyclic analogs, such as 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles, aims to retain the biological activity while potentially offering improved properties. nih.govacs.org These γ-carboline derivatives are structurally related to ellipticines by the deletion of one of the rings. nih.gov The design process also extends to creating photoisomerizable ligands based on azobenzene (B91143) that mimic the tricyclic structure of certain drugs, allowing for light-controlled pharmacological activity. nih.govunimi.it This approach of creating "crypto-azologs" offers a way to achieve spatiotemporal control over drug action. nih.gov

Molecular Mechanisms and Biological Interactions of 1 Methyl 5h Pyrido 4,3 B Indole Derivatives

Interactions with Nucleic Acids and Associated Enzymes

The harmala alkaloid 1-methyl-5H-pyrido[4,3-b]indole, also known as harmane, and its derivatives are recognized for their significant interactions with nucleic acids and the enzymes that modulate DNA topology and repair. ontosight.ai These interactions are foundational to their biological activities.

DNA Intercalation and Conformational Changes

Derivatives of this compound, such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), have been shown to intercalate into DNA molecules. nih.gov This insertion between the base pairs of the DNA double helix leads to conformational changes in the DNA structure. nih.gov Spectroscopic and viscometric studies have been employed to investigate the binding specificity of these mutagenic compounds to DNA, revealing the nature of these conformational alterations. thegoodscentscompany.com The noncovalent interaction, including intercalation, between 3-amino-1-methyl-5H-pyrido[4,3-b]indole and its analogs with calf thymus DNA has been demonstrated through fluorescence quenching and differential dialysis. nih.gov This physicochemical interaction is considered a crucial step preceding potential covalent binding and the expression of mutagenic properties. nih.govpnas.org

Topoisomerase I and II Inhibition and DNA Double-Strand Break Induction

Certain derivatives of this compound are known to be potent inhibitors of DNA topoisomerases I and II. scilit.combohrium.com For instance, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been found to trigger apoptosis (programmed cell death) by inducing DNA double-strand breaks, a consequence of its inhibition of topoisomerase I activity. thegoodscentscompany.comoup.com The inhibition of these essential enzymes, which regulate the topological state of DNA, can lead to the accumulation of DNA damage and ultimately cell death. oup.com

Modulation of DNA Excision Repair Mechanisms (e.g., T4 Endonuclease V Inhibition)

The co-mutagenic effects of some this compound derivatives are attributed to their ability to inhibit DNA excision repair. nih.gov Specifically, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to inhibit the incision activity of T4 endonuclease V, an enzyme that cleaves DNA at the site of cyclobutane (B1203170) dimers induced by UV radiation. nih.govresearchgate.net This inhibition is thought to be a result of the compound intercalating into the DNA and altering its conformation, which in turn hinders the binding of repair enzymes to the damaged DNA. nih.gov Trp-P-1 has also been observed to inhibit the removal of both cyclobutane dimers and (6-4) photoproducts from the DNA of UV-irradiated E. coli. oup.com However, in cultured mammalian cells, it appears to enhance UV-induced lethality by causing S-phase arrest rather than by directly inhibiting the repair of UV-induced DNA damage. nih.gov

Covalent Binding to DNA via Enzymatic Activation

The mutagenic and carcinogenic properties of certain this compound derivatives are linked to their ability to form covalent adducts with DNA. nih.gov This process is not direct but requires metabolic activation. nih.gov The initial and obligatory step is the N-hydroxylation of the amino group, a reaction catalyzed by cytochrome P-450 enzymes. nih.govimrpress.com This creates a more reactive intermediate, such as 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole (N-hydroxy-Trp-P-2). nih.govnih.govnih.gov

Further activation can occur through cytosolic enzymes. For example, in the presence of adenosine (B11128) triphosphate and L-proline, prolyl-tRNA synthetase can catalyze the conversion of N-hydroxy-Trp-P-2 into a form that readily reacts with DNA. nih.gov Another pathway involves acetyl-CoA dependent enzymes in the liver cytosol, which can also facilitate the covalent binding of these N-hydroxy metabolites to DNA. jst.go.jp The ultimate reactive species are thought to be electrophilic esters, such as N-O-acetyl-Trp-P-1, which can then form covalent bonds with DNA bases. oup.comimrpress.com This covalent binding is a critical event in the initiation of mutagenesis. pnas.orgnih.gov

Enzyme-Specific Inhibition and Regulatory Effects

Beyond their interactions with DNA and its associated enzymes, derivatives of this compound exhibit inhibitory effects on other key enzyme systems, notably mitochondrial monoamine oxidases.

Inhibition of Mitochondrial Monoamine Oxidases (MAO-A and MAO-B)

Harmane (this compound) and its derivatives are potent inhibitors of mitochondrial monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters like dopamine (B1211576) and serotonin (B10506). ontosight.aiontosight.airesearchgate.net Both MAO-A and MAO-B isoforms can be inhibited, though often with differing potencies. nih.gov

For example, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) and 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) are very potent inhibitors of MAO. nih.govnih.gov Studies using human brain synaptosomal mitochondria have shown that Trp-P-2 is a particularly strong competitive inhibitor of MAO-A, with a Ki value of 0.84 µM. nih.gov In general, these heterocyclic amines show greater sensitivity towards MAO-A than MAO-B. nih.govscispace.com The inhibition of MAO-A by Trp-P-2 has been demonstrated to be reversible. nih.gov This inhibition of MAO can alter the metabolism of dopamine in the brain, leading to a transient increase in dopamine levels and a decrease in its metabolites. nih.gov The β-carboline structure is a key feature for this MAO inhibitory activity. semanticscholar.org

Interactive Data Table: Inhibition of Monoamine Oxidase (MAO) by this compound Derivatives

CompoundEnzyme SourceMAO Isoform(s) InhibitedType of InhibitionPotency (Ki value)Reference(s)
3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)Human brain synaptosomal mitochondriaMAO-ACompetitive0.84 µM nih.gov
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)Not specifiedMAO-A and MAO-BNot specifiedPotent inhibitor nih.gov
Harmane (this compound)Not specifiedMAO-A and MAO-BNot specifiedPotent inhibitor ontosight.aiontosight.ai

Kinase Inhibition Profiles (e.g., Janus Kinase 2 (JAK2), Tyrosine Kinases)

Derivatives of 1-amino-5H-pyrido[4,3-b]indole-4-carboxamide have been identified as potent inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for cell survival, proliferation, and differentiation. acs.orgresearchgate.netnih.govmdpi.com A single mutation (V617F) in JAK2 is frequently associated with myeloproliferative disorders, leading to its hyperactivation. acs.orgresearchgate.netnih.gov This has spurred the development of JAK2 inhibitors as potential treatments.

Through de novo design, 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides emerged as a promising lead series. researchgate.netnih.gov Optimization of these compounds for cellular potency, metabolic stability, and off-target activities led to the discovery of highly potent and selective JAK2 inhibitors. acs.orgresearchgate.netnih.gov For instance, a dataset of 47 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide compounds showed IC50 values for JAK2 inhibition ranging from 1 to 2,700 nM. researchgate.net One particularly potent derivative, 7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide, demonstrated excellent selectivity and in vivo efficacy in animal models. acs.orgresearchgate.netnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for JAK2 inhibition by these compounds. mdpi.comnih.gov These models have shown strong predictive ability and provide insights for further structural modifications to enhance inhibitory activity. mdpi.comnih.gov

Table 1: Kinase Inhibition Profile of 1-Amino-5H-pyrido[4,3-b]indole-4-carboxamide Derivatives against JAK2

Compound Series Target Kinase IC50 Range (nM) Key Findings
1-Amino-5H-pyrido[4,3-b]indole-4-carboxamides JAK2 1 - 2,700 researchgate.net Identified as a viable lead series for JAK2 inhibition. researchgate.netnih.gov
7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide JAK2 Potent and selective acs.orgresearchgate.netnih.gov Orally active with in vivo efficacy. acs.orgresearchgate.netnih.gov

Enzymatic Activation by Cytochrome P450 (CYP1A Subfamily)

The bioactivation of heterocyclic amines like this compound is a critical step in their potential carcinogenicity. The cytochrome P450 (CYP) superfamily, particularly the CYP1A subfamily (CYP1A1 and CYP1A2), plays a major role in this process. oup.comnih.gov These enzymes catalyze the metabolic activation of various procarcinogens. oup.comoup.com

Specifically, CYP1A enzymes are involved in the N-hydroxylation of heterocyclic amines, a primary metabolic step. oup.comacs.org This reaction converts the parent compound into a more reactive metabolite that can bind to DNA. oup.com Studies have shown that both human and rat CYP1A1 can metabolically activate 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), a related compound. acs.org While both enzymes show similar characteristics in this activation, human CYP1A1 has been found to be more active in producing mutagenicity with certain heterocyclic amines. acs.org

The expression and activity of CYP1A1 have been detected in various tissues, including the tongue, where it can metabolically activate heterocyclic amines found in cooked meat and tobacco products. oup.com The metabolic activation levels of these compounds in the tongue can be comparable to those in the liver. oup.com Inhibition of CYP1A1 and CYP1A2 can reduce the mutagenicity of these compounds. nih.govoup.com For example, compounds like alizarin (B75676) and emodin (B1671224) have been shown to effectively inhibit the N-hydroxylation activity of CYP1A1 towards Trp-P-2. nih.gov

Role of Prolyl Transfer RNA Synthetase in Bioactivation Pathways

Following the initial N-hydroxylation by cytochrome P450 enzymes, the resulting N-hydroxylamine products of aromatic amines can undergo further activation to form highly reactive esters that can covalently bind to DNA. imrpress.com Several enzyme systems are involved in this secondary activation step, including N-acetyltransferase (NAT), sulfotransferase, and prolyl-tRNA synthetase. imrpress.com Prolyl-tRNA synthetase can yield reactive N-prolyloxy esters. imrpress.com This highlights a potential pathway for the bioactivation of this compound and related compounds, contributing to their genotoxic effects.

Modulation of Cellular Signaling Pathways and Receptors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical cascade that governs cell growth, proliferation, and survival. nih.govfrontiersin.orgmdpi.com Aberrant activation of this pathway is a common feature in many human cancers. nih.govfrontiersin.orgmdpi.com Indole (B1671886) compounds and their derivatives have been shown to inhibit the NF-κB pathway, which interacts with the PI3K/Akt/mTOR pathway. nih.gov

Derivatives of the indole structure have been developed as potent inhibitors of this pathway. For instance, some indole compounds have been investigated as dual inhibitors of PI3K and mTOR. nih.gov A 5-ureidobenzofuranone-indole derivative demonstrated sub-nanomolar inhibition of PI3Kα and mTOR. nih.gov This suggests that the this compound scaffold could be a basis for developing inhibitors targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in diseases like diffuse large B-cell lymphoma. mdpi.com

The estrogen receptor (ER) is a key driver in a significant percentage of breast cancers. nih.gov Modulating ER activity is a cornerstone of treatment for ER-positive breast cancers. nih.govacs.org Tetrahydro-pyrido[3,4-b]indole derivatives have been investigated as estrogen receptor modulators. google.comgoogle.com Some of these compounds act as selective estrogen receptor degraders (SERDs), which not only antagonize the receptor but also lead to its degradation. acs.orggoogle.com

Furthermore, aromatase (CYP19), a cytochrome P450 enzyme, is responsible for the biosynthesis of estrogens. frontiersin.org Inhibition of aromatase is an effective strategy to reduce estrogen levels. frontiersin.org Recent studies have explored indole-based compounds as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS). frontiersin.org Certain pyrazino[1,2-a]indol-1(2H)-one derivatives have shown potent aromatase inhibitory activity with IC50 values in the nanomolar range. frontiersin.org This indicates that the broader class of indole-containing structures, including pyridoindoles, holds potential for targeting estrogen-related pathways.

Derivatives of pyrido[4,3-b]indole have been shown to interact with a wide range of neurotransmitter receptors, including adrenergic, serotonin, dopamine, and histamine (B1213489) receptors. google.comresearchgate.net Some of these compounds exhibit antagonist activity at various receptor subtypes.

For example, certain 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives are potent blockers of serotonin (5-HT) receptors (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic alpha(2) receptors, and histamine H1 receptors. google.comresearchgate.net The affinity for these receptors can be modulated by substitutions on the pyridoindole core. researchgate.net Some novel derivatives have demonstrated high affinity, particularly for the 5-HT7 receptor. researchgate.net Additionally, related azepino[4,3-b]indoles have shown a predominant affinity for histamine H1 and serotonin 5-HT2C receptors. researchgate.net This broad spectrum of activity highlights the potential of the this compound scaffold in the development of multi-target-directed ligands for central nervous system disorders. researchgate.netmdpi.com

Table 2: Receptor Activity Profile of Pyrido[4,3-b]indole Derivatives

Compound Series Receptor Targets Activity
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles Adrenergic α2, Serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), Histamine H1 google.comresearchgate.net Antagonist/Blocker google.comresearchgate.net
Azepino[4,3-b]indoles Histamine H1, Serotonin 5-HT2C researchgate.net Predominant Affinity researchgate.net

Cellular and Subcellular Modulations

The interactions of this compound derivatives at the cellular and subcellular levels are critical to their biological effects. These compounds have been shown to modulate key cellular processes, including cell cycle progression, apoptosis, and the integrity of the cytoskeleton.

A significant mechanism through which certain pyrido[4,3-b]indole derivatives exert their effects is by inducing cell cycle arrest, particularly at the G2/M phase. mdpi.comnih.gov This disruption of the normal cell division cycle can inhibit the proliferation of rapidly dividing cells.

For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were synthesized and evaluated for their antitumor activities. nih.gov One particular compound from this series, designated as 7k, demonstrated potent anti-proliferative activity against HeLa cells. nih.gov Further investigation into its mechanism revealed that compound 7k caused an arrest of the cell cycle at the G2/M phase in a dose-dependent manner. mdpi.comnih.gov This effect is a hallmark of agents that interfere with the formation or function of the mitotic spindle, a critical component for cell division. nih.govresearchgate.net Flow cytometry analysis is a common method used to confirm this cell cycle arrest. mdpi.com The ability of these compounds to halt cell division at this specific phase highlights their potential as targeted therapeutic agents. researchgate.net

Compound/DerivativeCell LineEffectKey Findings
9-Aryl-5H-pyrido[4,3-b]indole derivative (7k)HeLaCell cycle arrestArrested the cell cycle in the G2/M phase in a dose-dependent manner. mdpi.comnih.gov
Chalcone-indole derivative (12)Not specifiedCell cycle arrestCaused cell cycle arrest in the G2/M phase. semanticscholar.org
Indole-quinoline derivative (13)Not specifiedCell cycle arrestInduced G2/M phase arrest. semanticscholar.org

In addition to halting cell proliferation, derivatives of this compound can induce programmed cell death, or apoptosis. This process is often mediated through the intrinsic mitochondrial pathway, which involves the activation of a cascade of enzymes known as caspases.

The carcinogen 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), a related compound, has been shown to induce apoptosis in primary cultured rat hepatocytes. oup.comnih.gov This apoptotic pathway is initiated by the leakage of cytochrome c from the mitochondria into the cytosol. oup.comnih.gov The release of cytochrome c then triggers the activation of caspase-9, which acts as an initiator caspase. oup.comnih.gov Subsequently, executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death. oup.comnih.gov Studies have confirmed that this process is dependent on caspase activation. evitachem.com The apoptotic mechanism induced by Trp-P-1 also involves an increase in the levels of the pro-apoptotic proteins c-Myc and Bax, as well as a transient increase in p53 protein levels. oup.comnih.gov

Similarly, the 9-aryl-5H-pyrido[4,3-b]indole derivative, compound 7k, was also found to induce apoptosis in a dose-dependent manner, further highlighting the pro-apoptotic potential of this class of compounds. nih.gov

CompoundCell TypeApoptotic MechanismKey Molecular Events
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)Primary cultured rat hepatocytesIntrinsic mitochondrial pathwayCytochrome c leakage, Caspase-9 activation, Caspase-3 and -7 activation, PARP cleavage, Increased c-Myc and Bax levels. oup.comnih.gov
9-Aryl-5H-pyrido[4,3-b]indole derivative (7k)HeLa cellsNot fully elucidatedInduced apoptosis in a dose-dependent manner. nih.gov

A key molecular target for many this compound derivatives is the cellular cytoskeleton, specifically the microtubules. nih.govresearchgate.net Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular functions, including cell division, maintenance of cell shape, and intracellular transport. nih.govresearchgate.net

Several studies have demonstrated that derivatives of this compound can act as tubulin polymerization inhibitors. mdpi.comnih.gov By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. nih.gov This interference leads to a disruption of the microtubule network within the cell, which can trigger mitotic catastrophe and ultimately induce apoptosis. nih.govresearchgate.net

The compound 7k, a 9-aryl-5H-pyrido[4,3-b]indole derivative, was shown to effectively inhibit tubulin polymerization and disrupt the microtubule network in cells, as confirmed by immunofluorescence staining. mdpi.comnih.gov Molecular docking studies have suggested that this compound may bind to the colchicine-binding site on tubulin, a site known to be targeted by other microtubule-disrupting agents. nih.gov The inhibition of tubulin polymerization is a well-established strategy for the development of anticancer drugs. nih.govresearchgate.net

Compound/DerivativeMechanismEffect on MicrotubulesSupporting Evidence
This compoundTubulin polymerization inhibitionDisruption of the microtubule network. Flow cytometry.
9-Aryl-5H-pyrido[4,3-b]indole derivative (7k)Tubulin polymerization inhibitionInhibited tubulin polymerization and disrupted the microtubule network. mdpi.comnih.govImmunofluorescence staining, molecular docking analysis. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Key Structural Determinants for Biological Activity

The core 5H-pyrido[4,3-b]indole structure is a key determinant for the biological activities observed in this class of compounds. The aromatic and heteroaromatic rings provide a rigid framework that can interact with various biological targets. The nitrogen atoms within the pyridine (B92270) and indole (B1671886) rings can act as hydrogen bond acceptors, while the N-H group of the indole can serve as a hydrogen bond donor, facilitating interactions with target proteins.

The biological profile of these compounds can be significantly modulated by the introduction of various substituents at different positions of the pyridoindole ring system. The nature, size, and electronic properties of these substituents play a crucial role in determining the potency and selectivity of the compounds for specific biological targets. For instance, the presence of an ethylamino group at the 3-position of the 5H-pyrido[4,3-b]indole ring has been explored for its potential to influence the compound's interaction with enzymes and receptors, thereby modulating its pharmacological profile. ontosight.ai

SAR Studies for Antineoplastic Potency and Selectivity

A series of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles have been synthesized and evaluated as tricyclic analogues of the antineoplastic agent ellipticine (B1684216). acs.orggoogle.com These studies have provided valuable insights into the structural requirements for cytotoxic activity against cancer cell lines.

Key findings from these SAR studies include:

Amino Side Chain at Position 1: The presence of a dialkylaminoalkylamino side chain at the 1-position is crucial for antineoplastic activity. Derivatives with a NH(CH₂)₃N(R)₂ side chain, where R is a methyl or ethyl group, have demonstrated potent cytotoxicity. google.com

Methyl Group at Position 4: A methyl group at the 4-position of the pyrido[4,3-b]indole ring contributes to the antitumor properties. google.com

Substituent at Position 8: An 8-hydroxy substituent has been shown to enhance the cytotoxic and in vivo antitumor properties of these compounds. google.com

Substitution at Position 5: The nature of the substituent at the 5-position (the indole nitrogen) also influences activity, with both 5-NH and 5-NCH₃ groups being part of the most potent derivatives. google.com

These structural modifications have led to the identification of compounds with significant in vivo antineoplastic activity in various mouse experimental tumor models, including P388 and L1210 leukemia, B16 melanoma, and C38 adenocarcinoma. google.com

Compound Modification Impact on Antineoplastic Activity
1-amino-substituted side chainEssential for activity
4-methyl groupEnhances potency
8-hydroxy substituentIncreases cytotoxicity
5-NH or 5-NCH₃ groupBoth are favorable for activity

QSAR Modeling for Neuroprotective Effects of Hydrogenated Pyrido[4,3-b]indoles

Derivatives of hydrogenated pyrido[4,3-b]indoles have been investigated as potential neuroprotective agents. nih.govacs.org These compounds have shown the ability to modulate glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes. nih.govacs.org

QSAR studies on these hydrogenated derivatives aim to establish a mathematical relationship between the physicochemical properties of the molecules and their neuroprotective activity. While specific QSAR models for 1-methyl-5H-pyrido[4,3-b]indole were not detailed in the provided results, the general approach for related compounds involves analyzing the impact of different substituents on the carboline fragment. For instance, the introduction of methyl, methoxy (B1213986), fluorine, and chlorine at position 8 of the carboline fragment has been studied to understand their effect on neuroprotective potential. nih.gov

The development of QSAR models for this class of compounds is crucial for the rational design of new derivatives with enhanced neuroprotective properties. These models can help predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Elucidation of Structural Features for CFTR Potentiator Efficacy

Recent research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. escholarship.org These compounds are of interest for the treatment of cystic fibrosis, a genetic disorder caused by mutations in the CFTR protein.

Extensive SAR studies have been conducted to optimize the efficacy and potency of these CFTR potentiators. escholarship.org Key structural features for efficacy include:

Tetrahydro-γ-carboline Core: The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is the fundamental pharmacophore for this activity. escholarship.org

Acyl Group at N2: The nature of the acyl group at the N2 position of the tetrahydropyridine (B1245486) ring is a critical determinant of potency. A 5'-trifluoromethyl-pyrazol-3'-yl residue has been identified as an ideal acylating group. escholarship.org

Substitution at Position 8: While a methoxy group at position 8 was present in initial hits, replacing it with a hydrogen atom or a methyl group led to retention or slight improvement in potency, suggesting some flexibility at this position. escholarship.org

N1' and N5 Positions: Alkylation with a methyl group at either the N1' of the pyrazole (B372694) or the N5 of the carboline resulted in a significant decrease in activity, indicating that these positions may be involved in crucial hydrogen bond interactions. escholarship.org

Compound Modification EC₅₀ (µM) Efficacy (Emax)
Derivative 11N1' methylation7.11.2
Derivative 12N5 methylation2.10.85
Derivative 138-H substitution0.23Retained
Derivative 148-methyl substitution0.27Retained

Impact of Substituent Nature and Position on Molecular Interactions and Efficacy

The nature and position of substituents on the this compound scaffold have a profound impact on the molecule's interactions with its biological targets and, consequently, its therapeutic efficacy.

For antineoplastic agents , the presence of a basic aminoalkylamino side chain at position 1, a methyl group at position 4, and a hydroxyl group at position 8 are key for potent activity, suggesting a specific binding mode within the target, likely DNA or associated enzymes. google.com

In the context of neuroprotective effects , the introduction of bulky substituents into the 2-position of 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been shown to decrease activity compared to their 2,8-dimethyl analogs, highlighting the steric constraints within the binding site. acs.org

For CFTR potentiators , the SAR is highly defined. The necessity of a hydrogen bond donor at the N1' and N5 positions, as demonstrated by the detrimental effect of methylation, points to a specific hydrogen bonding network with the CFTR protein. escholarship.org Furthermore, the electronic nature of the acyl group at N2 is critical, with the electron-withdrawing trifluoromethyl group on the pyrazole enhancing potency. escholarship.org

Metabolism and Biotransformation of Pyrido 4,3 B Indole Compounds in Preclinical Models

Identification and Characterization of Metabolites

The metabolism of 1-methyl-5H-pyrido[4,3-b]indole primarily occurs in the liver and involves several transformation products. nih.gov A significant pathway is its conversion into hydroxylated derivatives. popline.org

In studies using rat liver microsomes, this compound is metabolized into at least four distinct metabolites, designated as M-1, M-2, M-3, and M-4. popline.org The major metabolite, M-3, has been identified as 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole. popline.org This N-hydroxy metabolite is notably mutagenic. popline.org Further analysis has shown that treatment of this metabolite with hydrochloric acid converts it to the 4-chloro derivative of Trp-P-2. popline.org

Another study focusing on the related compound 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) identified several hydroxylated metabolites, including 6-hydroxy-MeAαC, 7-hydroxy-MeAαC, and the benzylic alcohol 2-amino-3-hydroxymethyl-9H-pyrido[2,3-b]indole. oup.com While not directly about this compound, this highlights the commonality of hydroxylation in the metabolism of pyridoindole compounds.

Role of Hepatic Enzymes in Biotransformation

The biotransformation of this compound is heavily reliant on hepatic enzymes located in both the microsomal and cytosolic fractions of liver cells. nih.gov

Microsomal Enzymes: The initial and critical step of N-hydroxylation is catalyzed by the cytochrome P450 (CYP) family of enzymes, specifically the CYP1A subfamily. oup.com Studies have shown that inducers of microsomal mixed-function oxidases can enhance the metabolic activation of Trp-P-2. nih.gov For instance, pretreatment of rats with 3-methylcholanthrene, a known CYP1A inducer, was most effective in increasing the activation, followed by polychlorinated biphenyls and phenobarbital. nih.gov Human cytochrome P-450PA (P-450IA2) has been identified as being primarily responsible for the hepatic 3-demethylation of caffeine (B1668208) and is also involved in the metabolic activation of several heterocyclic amines, including Trp-P-2. pnas.org

Cytosolic Enzymes: While microsomes alone can activate this compound, the addition of the cytosolic fraction significantly enhances this process, indicating the involvement of cytosolic enzymes. nih.gov One key group of cytosolic enzymes are sulfotransferases (SULTs). oup.com For the related compound MeAαC, N-hydroxylation followed by sulfoconjugation, primarily mediated by SULT1A1, was identified as the dominant activation pathway. oup.com

Cofactor Requirements for Metabolic Processes

The enzymatic reactions involved in the metabolism of this compound are dependent on specific cofactors.

The metabolic activation of Trp-P-2 by rat liver enzymes requires both NADPH and ATP . nih.gov NADPH is a crucial cofactor for the cytochrome P450 reductase, which is necessary for the function of CYP enzymes in the microsomal N-hydroxylation of the compound. oup.com The requirement for ATP suggests the involvement of ATP-dependent enzymatic reactions, possibly in the cytosolic activation pathways. nih.gov

Comparative Species-Specific Metabolic Profiles in Animal Models

The metabolism of this compound exhibits notable differences across various animal species, which can influence its toxicity and carcinogenicity.

In rats , the metabolism of Trp-P-2 in the scraped mucosa of the small intestine is slow compared to that in the liver. nih.gov This suggests that the primary site of metabolic activation in rats is the liver. nih.gov Studies have demonstrated the induction of hepatic enzymes for the mutagenic activation of Trp-P-2 in rats fed with the compound. scispace.com

In mice , infection with Schistosoma japonicum was found to decrease the metabolism of Trp-P-2, leading to its increased retention in the liver. nih.gov This suggests that pathological conditions can significantly alter the metabolic profile of the compound. Furthermore, sex-dependent induction of hepatic enzymes for the mutagenic activation of Trp-P-2 has been observed in mice. thegoodscentscompany.com

A comparative study on the N-hydroxylation of a related tryptophan pyrolysis product across different species found that hamsters had the highest N-hydroxylation activity, followed by rats, guinea pigs, mice, and rabbits. This highlights significant inter-species variation in the activity of key metabolic enzymes.

The table below summarizes the species-specific metabolic characteristics for this compound.

SpeciesKey Metabolic CharacteristicsPrimary Site of MetabolismInfluencing Factors
Rat Slow metabolism in the small intestine compared to the liver. nih.gov Induction of hepatic enzymes upon exposure. scispace.comLiver nih.govPre-treatment with enzyme inducers (e.g., 3-methylcholanthrene). nih.gov
Mouse Decreased metabolism and increased hepatic retention in the presence of Schistosoma japonicum infection. nih.gov Sex-dependent induction of hepatic enzymes. thegoodscentscompany.comLiver nih.govPathological state (parasitic infection). nih.gov Sex. thegoodscentscompany.com
Hamster High N-hydroxylation activity for related compounds compared to other rodents.Not specifiedNot specified
Guinea Pig Moderate N-hydroxylation activity for related compounds.Not specifiedNot specified
Rabbit Low N-hydroxylation activity for related compounds.Not specifiedNot specified

Preclinical Pharmacological Research Investigations

Anticancer Research and Development

The structural similarity of 1-methyl-5H-pyrido[4,3-b]indole and its derivatives to known DNA intercalating agents, such as the ellipticines, has spurred extensive research into their anticancer potential. These investigations have spanned from in vitro assessments of cytotoxicity to in vivo evaluations of antitumor activity and the development of novel therapeutic agents.

In Vitro Anti-proliferative Activity Against Diverse Cancer Cell Lines

A significant body of research has demonstrated the in vitro anti-proliferative activity of this compound derivatives against a range of human cancer cell lines. The cytotoxic effects of these compounds have been evaluated using standard methodologies, such as the MTT assay, to determine their IC50 values (the concentration at which 50% of cell growth is inhibited).

Derivatives of this compound have shown activity against various cancer cell lines, including cervical carcinoma (HeLa), breast cancer (MCF-7), gastric adenocarcinoma (SGC-7901), and murine leukemia (L1210). For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives exhibited moderate anti-proliferative activity against SGC-7901, HeLa, and MCF-7 cells, with IC50 values in the micromolar range. nih.gov One particular derivative, compound 7k from this series, displayed the strongest activity against HeLa cells with an IC50 value of 8.7 ± 1.3 μM. nih.gov

Furthermore, studies on other pyrido[4,3-b]indole analogs have provided insights into their structure-activity relationships. For example, in a series of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles, derivatives with a specific side chain at the 1-position and a hydroxyl group at the 8-position demonstrated potent cytotoxicity against L1210 cultured cells. nih.gov

Cell LineCompound/DerivativeIC50 (µM)Reference
HeLa 9-Aryl-5H-pyrido[4,3-b]indole (Compound 7k)8.7 ± 1.3 nih.gov
MCF-7 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole0.08 researchgate.net
SGC-7901 9-Aryl-5H-pyrido[4,3-b]indole DerivativesModerate activity (micromolar range) nih.gov
L1210 1-Amino-substituted 4-methyl-5H-pyrido[4,3-b]indole DerivativesPotent cytotoxicity nih.gov

In Vivo Antitumor Efficacy in Murine Experimental Tumor Models

The promising in vitro results have led to the evaluation of this compound derivatives in various murine experimental tumor models. These in vivo studies are crucial for assessing the therapeutic potential of these compounds in a living organism.

Derivatives of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indole have demonstrated significant antitumor properties in several mouse models. Notably, potent in vivo antineoplastic activity has been confirmed in P388 and L1210 leukemia systems. nih.gov For example, a dipyrido[4,3-b][3,4-f]indole derivative, BD40, which is structurally related to this compound, showed a protective effect in mice with L1210 leukemia, increasing their lifespan by 69% with a single dose. nih.gov

The antitumor activity of these compounds has also been evaluated in solid tumor models. The most potent products from the 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indole series were tested in the standard National Cancer Institute (NCI) screening panel and showed activity against B16 melanoma and C38 adenocarcinoma. nih.gov

Tumor ModelCompound/DerivativeEfficacyReference
P388 Leukemia 1-Amino-substituted 4-methyl-5H-pyrido[4,3-b]indole DerivativesPotent in vivo antitumor properties nih.gov
L1210 Leukemia 1-Amino-substituted 4-methyl-5H-pyrido[4,3-b]indole DerivativesPotent in vivo antitumor properties nih.gov
L1210 Leukemia BD40 (dipyrido[4,3-b][3,4-f]indole derivative)69% increased lifespan nih.gov
B16 Melanoma 1-Amino-substituted 4-methyl-5H-pyrido[4,3-b]indole DerivativesConfirmed antineoplastic activity nih.gov
C38 Adenocarcinoma 1-Amino-substituted 4-methyl-5H-pyrido[4,3-b]indole DerivativesConfirmed antineoplastic activity nih.gov

Development of Pyridoindole-Based Antitumor Agents

The promising preclinical findings have fueled the development of novel pyridoindole-based antitumor agents. Research has focused on synthesizing and evaluating a variety of derivatives to optimize their efficacy and understand their structure-activity relationships (SAR).

A series of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles were synthesized as tricyclic analogues of ellipticine (B1684216) and identified as a new class of antineoplastic agents. nih.gov Further SAR studies in this gamma-carboline series revealed that certain substituents at the 4-position can lead to different biological properties. nih.gov For instance, while a 4-ethyl-8-hydroxy-5H-pyrido[4,3-b]indole derivative retained antitumor properties, its benzo[e]pyrido[4,3-b]indole analogue was inactive. nih.gov

More recent efforts have focused on designing pyrido[4,3-b]indole derivatives as inhibitors of specific molecular targets in cancer cells. For example, 9-aryl-5H-pyrido[4,3-b]indole derivatives have been designed as potential tubulin polymerization inhibitors. nih.gov These compounds are intended to disrupt the microtubule network, a critical component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis. nih.gov

Neuropharmacological Research

In addition to their anticancer properties, some pyrido[4,3-b]indole derivatives have been investigated for their effects on the central nervous system. This research is still in its early stages but suggests potential neuropharmacological applications for this class of compounds.

Neuroprotective Potentials and Mechanisms in In Vitro Systems

Preliminary in vitro studies have explored the neuroprotective potential of indole-based compounds. Research has shown that certain synthetic indole-phenolic compounds can act as multifunctional neuroprotectors. nih.gov These compounds have demonstrated the ability to chelate metal ions, exert antioxidant effects, and promote the disaggregation of amyloid-β fibrils, which are implicated in Alzheimer's disease. nih.gov While these studies provide a basis for the neuroprotective potential of the broader indole (B1671886) class, specific research on the neuroprotective mechanisms of this compound itself is limited.

Studies on Modulation of Neurotransmitter Uptake

The structural features of pyrido[4,3-b]indoles suggest a possible interaction with neurotransmitter systems. Research on 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), a closely related compound, has shown that it can inhibit mitochondrial monoamine oxidases (MAOs), enzymes responsible for the breakdown of neurotransmitters like serotonin (B10506). nih.gov Specifically, Trp-P-2 was found to be a potent and competitive inhibitor of type A monoamine oxidase (MAO-A). nih.gov The inhibition of MAO-A can lead to an increase in the synaptic levels of serotonin (5-hydroxytryptamine). Furthermore, other research has indicated that certain carcinogenic heterocyclic amines, including Trp-P-2, can act as unspecific inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. mdpi.com These findings suggest that this compound and its derivatives may have the potential to modulate serotonergic neurotransmission, although direct studies on its effect on 5-hydroxytryptamine uptake are needed to confirm this.

Investigation of Neurotoxicity Mechanisms and Associated Biochemical Changes (e.g., Dopaminergic Neurotoxicity)

The compound this compound (Trp-P-2) has been identified as a neurotoxicant with a particular affinity for the dopamine (B1211576) system. nih.gov Research indicates that Trp-P-2 can interfere with dopamine metabolism. oup.com Studies in rats have shown that it increases dopamine levels while decreasing dopamine metabolites in the striatum, a key brain region for motor control. nih.gov This effect is thought to be a result of its ability to inhibit monoamine oxidase (MAO), an enzyme crucial for breaking down neurotransmitters like dopamine. nih.govrsc.org Furthermore, some reports suggest that Trp-P-2 may also inhibit aromatic L-amino acid decarboxylase, an enzyme involved in the synthesis of dopamine. oup.com

Direct infusion of Trp-P-2 into the rat striatum has been shown to deplete local dopamine levels. nih.govresearchgate.net In vitro studies using primary rat midbrain cultures have demonstrated that Trp-P-2 is selectively toxic to dopaminergic neurons. nih.gov This selective toxicity manifests as a reduction in the number of dopaminergic neurons and alterations in their structure, such as the retraction of neurites (projections from the neuron). nih.gov The neurotoxic effects of Trp-P-2 and other heterocyclic amines are an area of interest for their potential relevance to neurodegenerative conditions like Parkinson's disease, which is characterized by the loss of dopaminergic neurons. nih.govoup.com Some research suggests that the mechanism of this neurotoxicity may involve mitochondrial pathways. nih.gov

Table 1: Summary of Neurotoxicity Investigations of this compound (Trp-P-2)

Research Area Key Finding Model System Reference
Dopamine Metabolism Increases dopamine and decreases its metabolites. Rat Striatum nih.gov
Enzyme Inhibition Inhibits monoamine oxidase (MAO) and potentially aromatic L-amino acid decarboxylase. In vitro / Rat Striatum nih.govoup.com
Dopaminergic Neurotoxicity Selectively toxic to dopaminergic neurons, causing cell loss and neurite retraction. Primary Rat Midbrain Cultures nih.gov
Mechanism of Action Neurotoxicity may be mediated through mitochondrial mechanisms. C. elegans nih.gov
In Vivo Effects Direct brain infusion depletes striatal dopamine. Rat nih.govresearchgate.net

Other Emerging Therapeutic Research Areas

Research into other therapeutic applications for this compound is less direct. The compound is frequently used as a model mutagen in studies aiming to identify and characterize new therapeutic agents from natural or synthetic sources.

Antimicrobial Activity Studies

There is limited evidence to suggest that this compound itself possesses clinically relevant antimicrobial properties. Instead, its potent mutagenic activity is often utilized as a benchmark in the search for antimutagenic compounds, which may also exhibit antimicrobial effects. scielo.brdergipark.org.tr For example, studies have shown that various plant extracts and microbial polysaccharides can inhibit the mutagenicity of Trp-P-2. nih.govcdnsciencepub.comacs.org Specifically, extracts from oregano and the spice fingerroot have been found to contain compounds like galangin, quercetin, and 4-hydroxypanduratin A, which act as "desmutagens" against Trp-P-2, often by inhibiting the metabolic activation required for its mutagenic action. scielo.bracs.org Similarly, certain probiotic strains, such as Bifidobacterium longum, have demonstrated the ability to bind to and inhibit the mutagenic effects of Trp-P-2. cdnsciencepub.com While these studies identify novel antimicrobial or health-promoting agents, the focus is on counteracting the effects of Trp-P-2, not on any inherent antimicrobial activity of the compound itself.

Anti-inflammatory Research

Similar to antimicrobial research, investigations into the anti-inflammatory potential of this compound are scarce. The compound primarily serves as a tool in studies evaluating the anti-inflammatory and antimutagenic properties of other substances. nih.govd-nb.info For instance, the juice of Vitis ficifolia var. ganebu (Ryukyu-ganebu) has been shown to possess both anti-inflammatory and potent antimutagenic activity against Trp-P-2. nih.gov Likewise, flavonoids such as eupatilin (B1662920) and jaceosidin, isolated from Artemisia species, exhibit anti-inflammatory effects and are also known to be antimutagens against Trp-P-2. mdpi.com These studies highlight a potential correlation between anti-inflammatory and antimutagenic activities in certain natural products, using Trp-P-2 as a reference mutagen.

CFTR Potentiation for Cystic Fibrosis Research

The link between this compound and research into cystic fibrosis (CF) is indirect. Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. researchgate.net Research in this area involves searching for compounds that can restore the function of the faulty CFTR protein. There is no current evidence to suggest that this compound acts as a CFTR potentiator. Its appearance in related literature is typically as a known mutagen, where the antimutagenic properties of various compounds are assessed. researchgate.net The broader context often involves screening natural products or chemical libraries for a range of beneficial biological activities, which can include both antimutagenic potential and effects on targets relevant to diseases like CF.

Advanced Analytical and Bioanalytical Methodologies for Pyridoindole Research

Chromatographic Techniques for Compound and Metabolite Separation and Quantification (e.g., HPLC, TLC)

Chromatographic methods are fundamental to the analysis of 1-methyl-5H-pyrido[4,3-b]indole, enabling the separation and quantification of the parent compound and its metabolites from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a principal technique in this domain. For instance, HPLC has been successfully employed to detect 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) in biological fluids. nih.gov

Thin-Layer Chromatography (TLC) is another valuable tool, often utilized for monitoring the progress of chemical reactions during the synthesis of pyridoindole derivatives. It allows for a rapid assessment of the presence of starting materials, intermediates, and final products.

TechniqueApplicationKey Findings
High-Performance Liquid Chromatography (HPLC) Quantification of 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) in dialysis fluid of uremic patients.Trp-P-2 was detected in 5 out of 12 patients, with an average amount of 206 ± 85 pmoles. nih.gov
Thin-Layer Chromatography (TLC) Monitoring the synthesis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone].Used to monitor the progress of the condensation reaction. dergipark.org.tr

Spectroscopic and Spectrometric Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural characterization of this compound and its analogues are heavily reliant on spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, which is crucial for confirming the synthesized structure. For example, the ¹H NMR spectrum of a methylated indole (B1671886) derivative showed a characteristic singlet for the methyl group protons. rsc.org Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of these compounds, further confirming their identity. The PubChem database entry for 3-amino-1-methyl-5H-pyrido(4,3-b)indole lists its molecular weight as 197.24 g/mol . nih.gov

TechniqueApplicationKey Findings
¹H NMR Spectroscopy Structural confirmation of various indole derivatives.Provides chemical shifts and coupling constants for protons, confirming the molecular structure. For example, a methyl group on an indole ring appears as a singlet at approximately 2.3-2.4 ppm. rsc.org
¹³C NMR Spectroscopy Structural elucidation of indole compounds.Determines the chemical environment of each carbon atom, aiding in the definitive identification of the compound's carbon skeleton. rsc.orgrsc.org
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.The mass spectrum of 3-amino-1-methyl-5H-pyrido(4,3-b)indole shows a molecular ion peak corresponding to its molecular weight. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile pyridoindole derivatives.The PubChem database provides GC-MS data for this compound. nih.gov

Immunoassay Development for Sensitive Detection in Biological Samples (e.g., Enzyme Immunoassay)

Immunoassays offer a highly sensitive and specific method for the detection of pyridoindoles in biological samples. The development of an Enzyme-Linked Immunosorbent Assay (ELISA) for tryptophan, a precursor to pyridoindoles, demonstrates the applicability of this technique for related compounds. These assays utilize the specific binding of an antibody to its target antigen. In a competitive ELISA format, the target compound in a sample competes with a labeled version of the compound for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of the target compound in the sample. While specific immunoassays for this compound are not widely commercially available, the principles of immunoassay development are applicable for creating such detection methods.

TechniqueApplicationPrinciple
Enzyme-Linked Immunosorbent Assay (ELISA) Quantitative detection of tryptophan in human serum, plasma, and urine.Competitive inhibition enzyme immunoassay where the target analyte in the sample competes with a labeled analyte for antibody binding sites. elisakits.co.ukmybiosource.com

Biophysical Techniques for Investigating DNA and Protein Interactions (e.g., Agarose Gel Electrophoresis, Gel Shift Assays, DNA Unwinding Assays)

Understanding the interaction of this compound with biological macromolecules like DNA and proteins is crucial for elucidating its mechanisms of action. Several biophysical techniques are employed for this purpose.

Agarose Gel Electrophoresis is a fundamental technique used to separate DNA fragments based on their size. nih.govnih.gov In the context of pyridoindole research, it can be used to assess DNA cleavage induced by the compound or its metabolites. For instance, the metabolically activated form of Trp-P-2, 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole, has been shown to cause single-strand cuts in supercoiled circular DNA. nih.gov

Gel Shift Assays , also known as Electrophoretic Mobility Shift Assays (EMSA), are used to study protein-DNA interactions. thermofisher.com This technique is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing gel than the free DNA fragment. This method has been used to demonstrate that the related compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), inhibits the binding of DNA repair enzymes to UV-damaged DNA. nih.gov

DNA Unwinding Assays are employed to investigate the ability of a compound to intercalate into the DNA double helix. Intercalating agents can unwind the supercoiled structure of DNA. This unwinding can be observed by a change in the electrophoretic mobility of the DNA. Studies have suggested that Trp-P-1 intercalates into DNA molecules, which was demonstrated using a DNA unwinding assay with topoisomerase I. nih.gov

TechniqueApplicationPrinciple
Agarose Gel Electrophoresis To detect DNA strand cleavage.Separation of DNA fragments based on size; cleaved DNA will migrate differently than intact DNA. nih.govnih.gov
Gel Shift Assay (EMSA) To study protein-DNA binding.A shift in the electrophoretic mobility of a DNA fragment when it is bound by a protein. thermofisher.comnih.gov
DNA Unwinding Assay To assess DNA intercalation.Intercalating agents alter the supercoiling of DNA, leading to a change in its migration through a gel. nih.gov

Computational Chemistry and Molecular Docking for Ligand-Target Binding Prediction

Computational chemistry and molecular docking are powerful in silico tools that provide insights into the binding interactions between a ligand, such as this compound, and its biological target at the molecular level. These methods are instrumental in predicting binding affinities and understanding the forces that govern the interaction.

Molecular docking studies have been performed on derivatives of 1-amino-5H-pyrido[4,3-b]indole to predict their binding modes with protein kinases. researchgate.net These studies can reveal key amino acid residues involved in the binding and help in the rational design of more potent inhibitors. Computational approaches, such as ab initio calculations, have also been used to study the properties of tryptophan radicals, providing a deeper understanding of the chemical reactivity of related indole compounds. nih.gov The electrostatic interactions of tryptophan side chains, which are relevant to the pyridoindole structure, have been investigated using molecular dynamics simulations, highlighting the importance of these forces in molecular recognition. acs.org

TechniqueApplicationKey Insights
Molecular Docking Prediction of binding modes of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides with Janus Kinase 2 (JAK2). researchgate.netIdentification of key interactions between the ligand and the active site of the enzyme, guiding the design of new inhibitors. researchgate.net
Ab initio Computational Analysis Study of the mechanism of Cα-Cβ bond cleavage in tryptophan radicals.Provided insights into the potential energy surface and reaction pathways of indole-containing radicals. nih.gov
Molecular Dynamics Simulations Investigation of tryptophan side chain interactions in designed β-hairpins.Demonstrated the importance of electrostatic multipole moments in determining the geometry of aromatic-aromatic interactions. acs.org

In Vitro and in Vivo Preclinical Model Systems for Compound Evaluation

Mammalian Cell Culture Models for Cytotoxicity, Apoptosis, and Cell Cycle Studies

Mammalian cell culture systems have been pivotal in understanding the cytotoxic and genotoxic potential of 1-methyl-5H-pyrido[4,3-b]indole and its analogs. Studies have demonstrated that these compounds can induce a variety of cellular responses, including apoptosis and DNA damage.

Notably, the structurally similar compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), has been shown to induce apoptosis in primary cultured rat hepatocytes. oup.com This process was found to be dependent on caspase-9 activation. oup.com Further investigations using RL-34 cells, a normal rat liver cell line, revealed that Trp-P-1 can trigger apoptosis through the induction of DNA double-strand breaks, an effect linked to the inhibition of topoisomerase I. oup.com

In mononuclear cells (MNCs) from rat blood, Trp-P-1 was observed to decrease cell viability and induce apoptosis, characterized by morphological changes and DNA fragmentation. core.ac.uk This apoptotic cascade was found to involve the activation of caspases-3, -6, -7, -8, and -9, with caspase-8 appearing to be the apical caspase in this pathway. core.ac.uk

The mutagenic activity of this compound has also been a focus of research. In a study utilizing a mouse cell line (VH12) containing a human hprt cDNA shuttle vector, treatment with the compound led to a variety of mutations, with frameshifts being the most common, followed by base substitutions and deletions. nih.gov A significant portion of these mutations occurred at G:C sites. nih.gov Furthermore, it has been reported that this compound can induce chromosomal abnormalities in mammalian cells in vitro, including human cells. inchem.org

A series of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles were evaluated for their in vitro cytotoxicity on L1210 cultured cells, demonstrating the utility of this cell line in screening for potential antineoplastic agents within this chemical class. nih.gov

Table 1: Effects of this compound and Analogs in Mammalian Cell Culture Models

Cell Line/SystemCompoundObserved EffectsReference
Primary Cultured Rat Hepatocytes3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)Induction of apoptosis via caspase-9 oup.com
RL-34 (Rat Liver)3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)Apoptosis, DNA double-strand breaks, topoisomerase I inhibition oup.com
Rat Mononuclear Cells (MNCs)3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)Decreased cell viability, apoptosis, activation of caspases-3, -6, -7, -8, and -9 core.ac.uk
VH12 (Mouse) with hprt shuttle vectorThis compound (Trp-P-2)DNA mutations (frameshifts, base substitutions, deletions), primarily at G:C sites nih.gov
L1210 (Mouse Leukemia)1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indolesCytotoxicity nih.gov
Human Cells (in vitro)This compound (Trp-P-2)Chromosomal anomalies inchem.org

Rodent Models for Pharmacological Efficacy and Systemic Mechanistic Investigations

Rodent models have been essential for investigating the in vivo effects of this compound, particularly its carcinogenic potential and impact on metabolic pathways.

Long-term feeding studies in inbred ACI rats demonstrated the carcinogenic activity of 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). nih.gov In this study, female rats that consumed a diet containing the compound developed liver tumors, including hemangioendothelial sarcoma and neoplastic nodules. nih.gov Similarly, oral administration to female mice resulted in an increased incidence of liver tumors. inchem.org

The metabolic activation of these compounds has been studied in mice. Feeding BALB/c x DBA/2 F1 mice a diet containing 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) led to a sex-dependent induction of hepatic enzymes responsible for its mutagenic activation. nih.gov

Furthermore, systemic administration of Trp-P-1 to C57 Black mice was shown to inhibit monoamine oxidase (MAO) in vivo, leading to a significant increase in dopamine (B1211576) and a decrease in its metabolites in the striatum. researchgate.net

Derivatives of the this compound scaffold have been evaluated for other pharmacological activities. For instance, 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles have shown in vivo antitumor activity in P388 and L1210 leukemia systems in mice. nih.gov Another derivative, a 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide, demonstrated in vivo efficacy as a JAK2 inhibitor in animal models of myeloproliferative disorders. acs.org

Table 2: Summary of Rodent Model Studies with this compound and its Analogs

Rodent ModelCompoundKey FindingsReference
Inbred ACI Rats3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)Induction of liver tumors (hemangioendothelial sarcoma, neoplastic nodules) in females. nih.gov
Female MiceThis compound (Trp-P-2)Increased incidence of liver tumors. inchem.org
BALB/c x DBA/2 F1 Mice3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)Sex-dependent induction of hepatic enzymes for mutagenic activation. nih.gov
C57 Black Mice3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)In vivo inhibition of monoamine oxidase (MAO) in the brain. researchgate.net
Mice (P388 and L1210 leukemia)1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indolesIn vivo antitumor activity. nih.gov
Animal models of myeloproliferative disorders1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivativeIn vivo efficacy as a JAK2 inhibitor. acs.org

Subcellular Fractions (e.g., Liver Microsomes, Cytosol) and Isolated Enzyme Systems for Biochemical Characterization

Subcellular fractions, particularly from the liver, have been crucial for understanding the metabolic activation of this compound and its analogs. These systems allow for the detailed study of enzymatic processes in a controlled environment.

The metabolic activation of several mutagens, including 3-amino-1-methyl-5H-pyrido[4,3-b]indole, was investigated using various rat liver and lung subcellular fractions. nih.gov These studies highlighted the role of enzymes like DT diaphorase in the biotransformation of these compounds. nih.gov The addition of liver cytosolic fractions to microsomes was found to enhance the mutagenic activation of Trp-P-1 and Trp-P-2. nih.gov

Research has shown that the primary step in the metabolic activation of these heterocyclic amines is N-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) 1A subfamily. oup.com The mutagenicity of this compound is dependent on microsomal activation. pnas.org

In studies with rat liver microsomes, it was observed that the intact form of Trp-P-1, rather than its metabolically activated derivatives, was responsible for cytotoxicity in primary cultured rat hepatocytes. oup.comoup.com

Table 3: Investigations Using Subcellular Fractions and Isolated Enzymes

SystemCompoundKey FindingsReference
Rat liver and lung subcellular fractions3-amino-1-methyl-5H-pyrido[4,3-b]indoleInvolvement of DT diaphorase in metabolic activation. nih.gov
Rat liver microsomes and cytosol3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and Trp-P-2Cytosolic fractions enhance microsomal mutagenic activation. nih.gov
Rat liver microsomes3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)Intact compound, not metabolically activated form, caused cytotoxicity in hepatocytes. oup.comoup.com
Microsomal systemsThis compound (Trp-P-2)Mutagenicity requires microsomal activation. pnas.org

Human Cell-Derived Systems (e.g., Brain Synaptosomal Mitochondria, Lymphocytes) for Specific Biochemical Responses

Human cell-derived systems have provided valuable insights into the specific biochemical effects of this compound on human cellular components.

Studies using mitochondria isolated from human brain synaptosomes have identified 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) as a potent inhibitor of monoamine oxidase (MAO). nih.gov It was found to be a competitive inhibitor of MAO-A with a Ki value of 0.84 µM. researchgate.netnih.gov The inhibition was determined to be reversible. nih.gov The structurally similar Trp-P-1 was also identified as a potent inhibitor. nih.gov

In human lymphocytes, the combination of myricetin (B1677590) with food mutagens, including 3-amino-1-methyl-5H-pyrido[4,3-b]indole, demonstrated antigenotoxic effects and a reduction in DNA damage without the need for exogenous metabolic activation. mdpi.com

Table 4: Biochemical Responses in Human Cell-Derived Systems

Human Cell-Derived SystemCompoundSpecific Biochemical ResponseReference
Brain Synaptosomal Mitochondria3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2)Potent, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A). researchgate.netnih.gov
Brain Synaptosomal Mitochondria3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)Potent inhibitor of monoamine oxidase (MAO). nih.gov
Lymphocytes3-amino-1-methyl-5H-pyrido[4,3-b]indole in combination with MyricetinAntigenotoxic effects and reduced DNA damage. mdpi.com

Emerging Research Themes and Future Perspectives in 1 Methyl 5h Pyrido 4,3 B Indole Research

Exploration of Underexplored Pyridoindole Chemotypes and Scaffolds

The core structure of 1-methyl-5H-pyrido[4,3-b]indole serves as a foundation for the exploration of new chemical entities with potentially valuable biological activities. Researchers are actively investigating underexplored pyridoindole chemotypes and scaffolds to expand the chemical space and identify novel compounds. This involves modifying the core structure to create analogues with improved properties. The pyrrolotriazinone core, for instance, is being explored as a promising scaffold for drug design, with some derivatives showing potential as inhibitors of various enzymes. mdpi.com The strategy of "scaffold hopping," where the core structure of a known active molecule is replaced with a different scaffold, is also being employed to discover new chemotypes with similar or improved biological activities. nih.govresearchgate.net This approach has been successfully used to identify new classes of insecticides and could be applied to the development of novel pyridoindole-based compounds. nih.gov

Integration of Advanced Synthetic Technologies for Targeted Library Generation

The generation of diverse and targeted compound libraries is crucial for identifying new lead compounds. Advanced synthetic technologies are being integrated into the research workflow to facilitate the rapid and efficient synthesis of pyridoindole analogues. Visible light-enabled cascade cyclization represents a novel and environmentally friendly approach for constructing phosphorylated indolizine (B1195054) and pyridoindole derivatives. researchgate.net This method allows for the creation of complex molecules from simple starting materials in a single step. researchgate.net Furthermore, synthetic biology technologies, such as trinucleotide mutagenesis (TRIM), are enabling the creation of large and diverse antibody libraries with precise control over amino acid composition, a technique that could be adapted for generating libraries of pyridoindole-based compounds. isogenica.com These advanced methods, including the use of solid-phase gene synthesis, allow for the generation of libraries with a higher proportion of functional clones and tailored properties. nih.gov

Application of Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a comprehensive understanding of the biological effects of this compound, researchers are increasingly turning to integrated "omics" approaches. These technologies, including proteomics and metabolomics, allow for the large-scale study of proteins and metabolites, respectively, providing a global view of cellular responses. By combining these techniques with molecular biology, scientists can more confidently link secondary metabolites to their responsible genes and elucidate their biosynthetic pathways. dtu.dk In the broader context of related compounds, omics approaches are being used to identify novel therapeutic targets and develop more effective treatment strategies. For example, in the study of transient receptor potential (TRP) channels, which share some structural similarities with pyridoindoles, omics is helping to unravel the complexity of their signaling pathways. mdpi.com This comprehensive analysis is crucial for understanding the mechanisms of action of compounds like this compound.

Rational Design of Highly Selective and Potent Analogs for Novel Molecular Targets

The rational design of new drugs involves creating molecules that can specifically interact with a biological target to produce a desired therapeutic effect. This approach is being applied to develop highly selective and potent analogues of this compound. By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the molecule to improve its potency and selectivity. nih.gov For example, de novo design efforts have led to the identification of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as potent inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative disorders. acs.org The design process often involves computational methods, such as molecular docking and density functional theory (DFT) calculations, to predict how different analogues will interact with their target. nih.gov This allows for the prioritization of compounds for synthesis and testing, accelerating the discovery of new drug candidates. The ultimate goal is to develop analogues with improved pharmacological properties suitable for clinical applications. nih.gov

Q & A

Q. How to design structure-activity relationship (SAR) studies for novel derivatives?

  • Workflow :

Pharmacophore Identification : Prioritize substituents (e.g., methyl, phenyl) based on docking simulations .

Combinatorial Synthesis : Generate libraries via parallel reactions (e.g., Ugi-4CR) .

High-Throughput Screening : Test analogs against target panels (e.g., kinases, MAOs) .

  • Data Integration : Use multivariate analysis to correlate structural features with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.